2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c21-20(26)14-30-18-6-8-19(9-7-18)31(27,28)24-11-16(12-24)25-10-15(22-23-25)13-29-17-4-2-1-3-5-17/h1-10,16H,11-14H2,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIHULBLMJSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide typically involves a multi-step reaction sequence:
Formation of 4-(phenoxymethyl)-1H-1,2,3-triazole: : This step generally involves the click chemistry reaction between azides and alkynes, catalyzed by copper (I) ions, leading to the formation of the triazole ring.
Synthesis of azetidin-1-yl intermediate: : The triazole derivative is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidin-1-yl intermediate.
Attachment of the sulfonyl group: : Sulfonyl chlorides or sulfonic acids are used to introduce the sulfonyl group to the azetidine intermediate, forming the sulfonamide linkage.
Final coupling reaction: : The phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound involves optimizing these synthetic routes for scale-up. This often includes the use of continuous flow reactors to maintain reaction efficiency and purity, as well as the incorporation of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide undergoes several types of reactions:
Oxidation: : It can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.
Reduction: : The reduction of its sulfonyl group leads to the formation of thiols or sulfides.
Substitution: : Various substitution reactions can occur on the triazole ring or the phenoxy group, leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution reagents: : Halides, nucleophiles under mild to moderate conditions.
Major Products
Scientific Research Applications
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide finds applications in various scientific research areas:
Chemistry: : As a precursor for the synthesis of more complex molecules, study of reaction mechanisms, and development of new synthetic methodologies.
Biology: : Used in the development of biochemical assays and as a probe for studying cellular processes due to its ability to interact with specific biomolecules.
Medicine: : Potential therapeutic agent due to its antimicrobial, antiviral, and anticancer properties. It is also explored as a drug lead compound.
Industry: : Used in the development of new materials, catalysts, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on the target application:
Molecular Targets: : Binds to enzymes, proteins, or DNA, inhibiting or modifying their function.
Pathways Involved: : Interacts with biochemical pathways involved in cell signaling, metabolism, and genetic regulation, leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Modifications
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Azetidine vs. Thiazole/Quinoline/Benzimidazole: The target’s azetidine ring introduces a strained four-membered heterocycle, likely enhancing rigidity compared to five- or six-membered rings in analogs (e.g., thiazole in 9a–9e, quinoline in ) .
- Sulfonyl Group: Present only in the target and compound 3y (), this group may improve solubility and hydrogen-bonding capacity compared to non-sulfonated analogs .
- Phenoxymethyl Triazole: A common linker in click-derived compounds (e.g., ), but its combination with azetidine-sulfonyl is unique to the target .
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.48 g/mol. The structure includes a triazole ring, which is significant for its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains. A study synthesized a series of 2-(4-((4-substituted phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-arylacetamides , demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Organisms |
|---|---|---|
| 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)acetamide | Moderate | E. coli, S. aureus |
| 2-(4-(methylphenoxy)methyl)-triazole | Strong | P. aeruginosa |
2. Anticancer Potential
The triazole moiety has been linked to anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. Research has shown that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. For example, compounds similar to This compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of enzymes such as HSP90 , which plays a crucial role in protein folding and stability in cancer cells .
- Cell Signaling Pathways : It may modulate pathways like PI3K/Akt signaling that are critical for cell survival and proliferation .
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to This compound :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives found that certain modifications enhanced their antimicrobial potency significantly. The presence of sulfonyl groups was noted to increase solubility and bioavailability, leading to improved efficacy against resistant bacterial strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that triazole derivatives could reduce cell viability significantly compared to controls. In particular, derivatives with phenoxymethyl substitutions showed enhanced cytotoxicity against breast cancer cell lines .
Q & A
Q. Q1. What are the key synthetic steps and critical reaction conditions for preparing 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide?
The synthesis involves multi-step organic reactions, including:
- Click Chemistry : Copper(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes to form the triazole ring (critical for regioselectivity) .
- Sulfonylation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
- Coupling Reactions : Formation of the phenoxymethyl and acetamide moieties using nucleophilic substitution (e.g., K₂CO₃ in DMSO, 60–80°C) .
Critical Conditions : - Solvent choice (DMSO or acetonitrile for polar intermediates) .
- Temperature control to avoid triazole decomposition (>100°C leads to side reactions) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Q2. How is the compound structurally characterized, and what analytical techniques are essential for confirming purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole (1,4-substitution) and azetidine ring conformation .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peaks) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; retention time consistency ensures no unreacted intermediates .
Advanced Synthesis and Optimization
Q. Q3. How can reaction yields be optimized for the copper-catalyzed triazole formation step?
- Statistical Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., Cu(I) catalyst loading, solvent polarity, reaction time). For example, a central composite design identified 0.5 mol% CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C as optimal for >90% yield .
- Real-Time Monitoring : In-situ IR spectroscopy tracks alkyne and azide consumption to minimize over-reaction .
Q. Q4. What computational methods are used to predict regioselectivity in triazole synthesis?
- Density Functional Theory (DFT) : Calculates transition-state energies to predict 1,4- vs. 1,5-triazole formation. For terminal alkynes, 1,4-selectivity is favored due to lower activation energy (~15 kcal/mol) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO stabilizes Cu(I)-acetylide intermediates) .
Biological Activity and Mechanisms
Q. Q5. What methodologies are used to assess the compound’s antimicrobial activity, and how are conflicting MIC data resolved?
- Broth Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Discrepancies arise from biofilm formation or efflux pump activity .
- Resolving Conflicts :
- Checkerboard Assays : Test synergy with β-lactamase inhibitors to rule out enzyme-mediated resistance .
- Fluorescence Microscopy : Use LIVE/DEAD staining to confirm bactericidal vs. bacteriostatic effects .
Q. Q6. How does structural modification of the phenoxymethyl group impact biological activity?
-
SAR Studies : Replace phenoxymethyl with halogenated or nitro-substituted aryl groups. For example:
Substituent MIC (μg/mL) S. aureus -H 16 -Cl 8 -NO₂ 32 Electron-withdrawing groups (-Cl) enhance membrane penetration, while bulky groups (-NO₂) reduce activity .
Data Analysis and Stability
Q. Q7. How should researchers address contradictions in reported solubility and stability data?
- Controlled Replication : Test solubility in DMSO, water, and PBS (pH 7.4) under nitrogen to prevent oxidation .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; HPLC tracks degradation products (e.g., sulfonate hydrolysis) .
Q. Q8. What strategies mitigate steric hindrance during functionalization of the azetidine ring?
- Protection/Deprotection : Use Boc groups to temporarily block the azetidine nitrogen during sulfonylation .
- Microwave-Assisted Synthesis : Reduces reaction time (10 min vs. 24 hrs) and improves yield by 20% .
Computational and Mechanistic Studies
Q. Q9. How are molecular docking studies conducted to predict target binding?
- Target Selection : Prioritize bacterial enzymes (e.g., dihydrofolate reductase) based on homology modeling .
- Docking Workflow :
- Prepare ligand (AMBER force field) and receptor (PDB: 3FRA).
- Grid-box centered on active site (20 ų).
- Glide SP scoring identifies H-bonds with Glu30 and hydrophobic interactions with Phe92 .
Q. Q10. What advanced spectroscopic techniques elucidate degradation pathways?
- LC-MS/MS : Identifies hydrolytic cleavage products (e.g., phenoxyacetic acid, m/z 151.04) .
- Solid-State NMR : Detects crystalline vs. amorphous degradation forms under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
